Enhanced Electrophilic Reactivity at the 2-Position Compared to 4- and 5-Substituted Analogs
Quantum chemical calculations (B3LYP/6-311++G(d,p) and MP2/6-311++G(d,p) levels of theory) demonstrate that the reactivity of electron-rich oxazoles toward electrophilic attack at the pyridine nitrogen atom follows a distinct regiochemical hierarchy: 2-substituted oxazoles > 5-substituted oxazoles > 4-substituted oxazoles [1]. This ranking, derived from Fukui function (fk-) analysis, indicates that substitution at the 2-position most effectively enhances nucleophilic character due to resonance effects [1]. This provides a fundamental basis for expecting 2-substituted sulfinic acid derivatives to exhibit superior reactivity compared to their 4- or 5-substituted counterparts in electrophilic transformations.
| Evidence Dimension | Reactivity order for electrophilic attack |
|---|---|
| Target Compound Data | 2-substituted oxazoles (highest reactivity) |
| Comparator Or Baseline | 5-substituted oxazoles; 4-substituted oxazoles |
| Quantified Difference | Reactivity order: 2-substituted > 5-substituted > 4-substituted |
| Conditions | Quantum chemical calculation using Fukui function (fk-) values |
Why This Matters
For synthetic chemists, this regiochemical reactivity advantage translates to more efficient functionalization and higher yields in electrophilic substitution steps, directly impacting process economics and purity.
- [1] Bakhtiniada, R. (n.d.). Quantum chemical study of the reactivity of a series of oxazole derivatives substituted at 2, 4, and 5 positions. Retrieved from https://bakhtiniada.ru/0036-0244/article/xml/168950/en_US View Source
